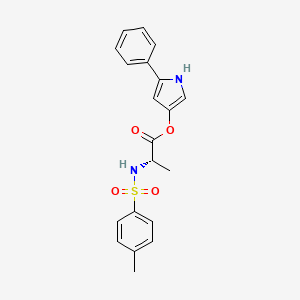

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Beschreibung

Significance of the Pyrrole (B145914) Scaffold in Chemical and Biological Sciences

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules and functional materials. benthamdirect.com Its electron-rich nature and ability to participate in hydrogen bonding contribute to its versatile roles in chemistry and biology. scispace.com

The pyrrole scaffold is a cornerstone of many natural products vital to life. It forms the core of the porphyrin ring in heme, the oxygen-carrying component of hemoglobin, and in chlorophyll, the primary pigment in photosynthesis. scispace.com Vitamin B12, a complex coordination compound, also features a modified tetrapyrrole structure. scispace.com Beyond these fundamental biomolecules, pyrrole derivatives are found in a wide range of secondary metabolites, including alkaloids and antibiotics. rsc.org In the realm of synthetic chemistry, the pyrrole nucleus is a key component in numerous pharmaceutical agents, such as atorvastatin (B1662188) (a cholesterol-lowering drug), ketorolac (B1673617) (an anti-inflammatory agent), and sunitinib (B231) (an anticancer drug). wikipedia.orgnih.gov

In medicinal chemistry, the pyrrole ring is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.com The pyrrole core's ability to be readily functionalized at various positions allows for the creation of diverse chemical libraries for drug discovery. rsc.org Its structural and electronic properties enable it to mimic or interact with biological macromolecules, making it a valuable pharmacophore in the design of new therapeutic agents. benthamdirect.comnih.gov

The versatility of the pyrrole scaffold is reflected in the wide array of biological activities exhibited by its derivatives. nih.gov These activities span numerous therapeutic areas, including:

Anticancer: Pyrrole-containing compounds have shown efficacy as anticancer agents through various mechanisms. nih.gov

Antimicrobial: Many natural and synthetic pyrroles exhibit potent antibacterial and antifungal properties. rsc.org

Antiviral: The pyrrole nucleus is a feature in several antiviral compounds, including those targeting HIV. benthamdirect.commdpi.com

Anti-inflammatory: A number of non-steroidal anti-inflammatory drugs (NSAIDs) incorporate the pyrrole moiety. rsc.org

Enzyme Inhibition: Pyrrole derivatives have been designed to inhibit a variety of enzymes implicated in disease. nih.gov

This broad spectrum of activity underscores the importance of the pyrrole scaffold in the ongoing search for new and effective medicines. mdpi.comnih.gov

Overview of N-Tosyl Amino Acid Derivatives in Contemporary Organic Synthesis

N-Tosyl amino acid derivatives are widely utilized in modern organic synthesis, particularly in the fields of peptide chemistry and the construction of complex chiral molecules.

The tosyl (Ts) group is a robust and widely used protecting group for the amino functionality of amino acids. wikipedia.org It is typically introduced by reacting the amino acid with p-toluenesulfonyl chloride in the presence of a base. The resulting sulfonamide is stable to a wide range of reaction conditions, including acidic and some basic environments, allowing for chemical modifications at other parts of the molecule without affecting the protected amine. ebi.ac.uk In peptide synthesis, the tosyl group prevents the unwanted self-polymerization of amino acids during coupling reactions. amerigoscientific.com While its removal requires relatively harsh conditions, such as strong acid or reducing agents, its stability makes it a valuable tool in multi-step synthetic sequences.

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design and development. nih.govnih.gov Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific interactions with drug molecules. lucp.netsmolecule.com This means that the two enantiomers (non-superimposable mirror images) of a chiral drug can have significantly different pharmacological and toxicological profiles. scispace.com

L-amino acids, the building blocks of proteins, are a readily available source of chirality for the synthesis of enantiomerically pure drugs. acs.orgresearchgate.net By incorporating a specific enantiomer of an amino acid into a drug molecule, chemists can ensure that the drug interacts with its biological target in the intended manner, leading to improved efficacy and reduced side effects. nih.govsmolecule.com The use of chiral amino acids as building blocks is a cornerstone of modern asymmetric synthesis, enabling the creation of complex and stereochemically defined pharmaceutical agents. nih.govacs.org

Structural Contextualization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

The chemistry of phenylpyrroles, a subclass of pyrrole derivatives bearing one or more phenyl substituents, has garnered significant interest due to the prevalence of this structural motif in various biologically active compounds. Phenylpyrrole derivatives have been explored for their potential as antifungal agents, anti-inflammatory drugs, and components in materials with unique photophysical properties. nih.govrsc.org The synthesis of functionalized phenylpyrroles often employs classical pyrrole syntheses, such as the Paal-Knorr or Hantzsch methods, adapted to incorporate the desired phenyl groups and other functionalities.

The synthesis of this compound is a prime example of the targeted functionalization of a pre-formed phenylpyrrole core. The strategic placement of the phenyl group at the 5-position and the ester linkage at the 3-position is crucial for its intended application. This targeted approach to functionalization is a common theme in medicinal and diagnostic chemistry, where the precise arrangement of chemical groups is paramount for achieving the desired biological interaction.

The specific molecular architecture of this compound is not arbitrary; each component plays a deliberate role in its function as a chromogenic substrate for leukocyte esterase. The intended use of this compound is in diagnostic test strips for the detection of white blood cells in urine, a key indicator of urinary tract infections. google.com

The N-tosyl-L-alanine moiety serves as the specific recognition element for leukocyte esterase. This enzyme is known to hydrolyze esters of certain amino acids, with a preference for alanine (B10760859) esters. google.com The tosyl group acts as a protecting group for the amine of the alanine, and its presence can influence the substrate's affinity for the enzyme's active site. Upon enzymatic cleavage of the ester bond, the 3-hydroxy-5-phenylpyrrole (B15827) is released.

The phenyl group at the 5-position of the pyrrole ring is thought to enhance the stability of the resulting 3-hydroxypyrrole and to influence the electronic properties of the molecule, which can be important for the subsequent color-forming reaction.

The chirality of the molecule, specifically the use of the L-enantiomer of alanine, is critical for its biological activity. Enzymes are chiral catalysts and typically exhibit a high degree of stereospecificity. Leukocyte esterase, like most enzymes, will preferentially bind to and act upon one enantiomer of a chiral substrate. The use of L-alanine ensures that the substrate is a suitable fit for the enzyme's active site, leading to efficient hydrolysis and a detectable signal.

Interactive Data Table: Synthesis and Characterization Data for this compound

| Parameter | Details | Source |

| Synthesis Method | Acylation of 3-hydroxy-5-phenylpyrrole with N-tosyl-L-alaninyl chloride in the presence of pyridine (B92270) and trifluoroacetic acid in anhydrous THF at 0°C. | google.com |

| Elemental Analysis (Calculated) | C, 62.48%; H, 5.24%; N, 7.29% | google.com |

| Elemental Analysis (Found) | C, 62.62%; H, 5.27%; N, 7.30% | google.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZALJYJCTCKOHO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 N Tosyl L Alaninyloxy 5 Phenylpyrrole and Its Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule identifies several key bonds that can be strategically disconnected to reveal simpler, more accessible starting materials. The most logical disconnections involve the ester linkage and the bonds forming the heterocyclic pyrrole (B145914) ring.

The primary disconnection is the ester bond (C-O) of the alaninyloxy moiety. This simplifies the target molecule into two key precursors: the achiral 5-phenyl-1H-pyrrol-3-ol (a hydroxypyrrole intermediate) and the chiral acyl donor, N-Tosyl-L-alanine . This disconnection is advantageous as it allows for the introduction of the chiral center in one of the final steps, minimizing potential complications in earlier stages of the synthesis.

Further disconnection of the 5-phenyl-1H-pyrrol-3-ol intermediate focuses on the formation of the pyrrole ring itself. Two classical and robust methods for pyrrole synthesis, the Paal-Knorr and Hantzsch syntheses, offer viable pathways.

Paal-Knorr Disconnection: This approach breaks the C-N bonds of the pyrrole ring, leading back to a 1,4-dicarbonyl compound and a source of ammonia (B1221849). For the target structure, this would specifically be a 1-phenyl-1,4-dicarbonyl precursor that can cyclize to form the 5-phenylpyrrole core.

Hantzsch Disconnection: This strategy disassembles the pyrrole ring into three components: an α-haloketone , a β-ketoester , and ammonia (or a primary amine). This multicomponent approach allows for significant variation in the final substituted pyrrole.

The Paal-Knorr synthesis provides a direct and often high-yielding route from 1,4-dicarbonyl compounds. wikipedia.orgrgmcet.edu.in The reaction's simplicity and the commercial availability of many dicarbonyl precursors make it an attractive option. rgmcet.edu.in The Hantzsch pyrrole synthesis offers a convergent approach where three components are combined, often in a one-pot reaction, to build the pyrrole ring. wikipedia.org This method is particularly versatile for creating polysubstituted pyrroles. researchgate.net

The regiochemistry of the final product is determined by the point at which the phenyl and alaninyloxy groups are introduced.

Phenyl Group: In both the Paal-Knorr and Hantzsch strategies, the phenyl group is incorporated into one of the initial building blocks rather than being added to a pre-formed pyrrole ring.

In a Paal-Knorr synthesis, a 1-phenyl-substituted 1,4-diketone would be employed to ensure the phenyl group is at the desired position.

In a Hantzsch synthesis, an α-haloketone bearing a phenyl group, such as 2-bromoacetophenone (B140003) (phenacyl bromide), serves as the source of the phenyl substituent. nih.gov

Alaninyloxy Group: The N-Tosyl-L-alaninyloxy group is installed in the final stage of the synthesis. This is accomplished via an esterification reaction between the 5-phenyl-1H-pyrrol-3-ol intermediate and an activated form of N-Tosyl-L-alanine, such as its corresponding acyl chloride (N-Tosyl-L-alaninyl chloride). google.com This late-stage introduction of the chiral component is synthetically efficient and helps preserve its stereochemical integrity. The synthesis of N-Tosyl-L-alaninyl chloride itself can be achieved by treating N-Tosyl-L-alanine with thionyl chloride. google.com

Methodologies for the 5-Phenylpyrrole Core Construction

The construction of the 5-phenyl-1H-pyrrol-3-ol core, or a derivative that can be converted to it, is the critical step. Adaptations of classical pyrrole syntheses are well-suited for this purpose.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to form a pyrrole. organic-chemistry.org To construct a 5-phenylpyrrole, a 1-phenyl-1,4-dicarbonyl precursor is required. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.orguctm.edu

The reaction conditions can be varied to optimize yield and purity. While traditional methods often use mineral acids, modern variants employ milder catalysts to accommodate more sensitive substrates. rgmcet.edu.in

Interactive Table: Paal-Knorr Synthesis of Phenyl-Substituted Pyrroles

This table outlines representative examples of the Paal-Knorr condensation used to form phenyl-substituted pyrroles, demonstrating the variety of reactants and conditions that can be employed.

| 1,4-Dicarbonyl Compound | Amine Source | Catalyst/Solvent | Conditions | Product | Yield (%) | Ref. |

| Hexane-2,5-dione | Aniline (B41778) | HCl (cat.), MeOH | Reflux, 15 min | 2,5-Dimethyl-1-phenylpyrrole | ~52% | chemistry-online.com |

| 1-Phenyl-1,4-pentanedione | Ammonium (B1175870) acetate | Acetic Acid | Reflux | 2-Methyl-5-phenylpyrrole | N/A | - |

| 1,4-Diphenyl-1,4-butanedione | Ammonia | Ethanol | Sealed tube, heat | 2,5-Diphenylpyrrole | N/A | - |

| Hexane-2,5-dione | Various primary amines | Saccharin (cat.) | Solvent-free, 100°C | N-Substituted-2,5-dimethylpyrroles | Good to Excellent | rgmcet.edu.in |

| Substituted 1,4-diketones | Primary amines | MgI₂ etherate | Dichloromethane | N-Substituted pyrroles | Good to Excellent | uctm.edu |

The Hantzsch pyrrole synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org The mechanism begins with the formation of an enamine from the β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the substituted pyrrole. wikipedia.orgyoutube.com

To synthesize a 5-phenylpyrrole derivative using this method, an α-haloketone containing a phenyl group, such as phenacyl bromide, is a logical starting material. The other substituents on the pyrrole ring are determined by the choice of the β-ketoester. For instance, using ethyl acetoacetate (B1235776) would introduce a methyl group and an ethoxycarbonyl group onto the pyrrole ring. A recent modification of this approach utilizes α-hydroxyketones in a one-pot reaction with a β-ketonitrile and an amine to produce highly substituted pyrroles. mdpi.com

Interactive Table: Hantzsch-Type Synthesis of Phenyl-Substituted Pyrroles

This table presents examples of Hantzsch and related multi-component syntheses that yield phenyl-substituted pyrrole derivatives, illustrating the versatility of this approach.

| α-Keto Component | β-Dicarbonyl/Ketonitrile | Amine Source | Conditions | Product | Yield (%) | Ref. |

| 2-Hydroxy-1-(p-tolyl)ethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | AcOH (cat.), EtOH, 70°C, 3h | 1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | 60% | mdpi.com |

| 2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | AcOH (cat.), EtOH, 70°C, 3h | 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carbonitrile | 61% | mdpi.com |

| Phenacyl bromide | Ethyl acetoacetate | Ammonia | Ethanol | Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | N/A | - |

| Substituted phenacyl bromides | 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide | N/A (forms thiazole) | Ethanol, reflux | 2-(Pyrazolyl)-4-phenylthiazole derivatives | N/A | nih.gov |

Classical Pyrrole Synthesis Adaptations

Clauson-Kaas Pyrrole Synthesis for N-Substitution and Further Functionalization

The Clauson-Kaas reaction is a robust and widely employed method for the synthesis of N-substituted pyrroles. beilstein-journals.orgresearchgate.net This reaction typically involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.orgnih.gov The versatility of this method allows for the introduction of a wide array of substituents on the pyrrole nitrogen, which is a key step for creating analogues of the target compound.

The reaction proceeds via acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to generate a 1,4-dicarbonyl intermediate, which then undergoes condensation with the primary amine to form the pyrrole ring. researchgate.net While acetic acid was the traditional catalyst, numerous modifications have been developed using various Brønsted and Lewis acids, as well as metal catalysts, to improve yields and broaden the substrate scope. beilstein-journals.org For instance, triflic acid has been used as a powerful Brønsted acid catalyst for the synthesis of N-sulfonylpyrroles from sulfonamides. nih.gov This is particularly relevant for the synthesis of tosylated precursors.

A significant advantage of the Clauson-Kaas synthesis is that it leaves the C2, C3, C4, and C5 positions of the pyrrole ring available for further functionalization, which is crucial for the introduction of the L-alaninyloxy and phenyl groups. nih.gov The reaction conditions can also be tailored to be more environmentally friendly, with some protocols utilizing water as a solvent and avoiding harsh acid catalysts. arkat-usa.org For chiral amines, the reaction can proceed without significant epimerization, which is important for maintaining the stereochemical integrity of the L-alanine moiety. nih.gov

Table 1: Selected Catalysts and Conditions for Clauson-Kaas Pyrrole Synthesis

| Catalyst/Promoter | Substrate Scope | Reaction Conditions | Yields | Reference |

| Acetic Acid | Primary amines | Reflux | Moderate to Good | beilstein-journals.org |

| Trifluoromethanesulfonic acid (TfOH) | Sulfonamides | 0.05 equivalents | 80-92% | nih.gov |

| p-Chloropyridine hydrochloride | Amines | Dioxane, 100 °C | Not specified | beilstein-journals.org |

| Scandium triflate | Primary amines | Not specified | Good to Excellent | beilstein-journals.org |

| Acetate buffer | Primary amines (including chiral) | Ambient temperature | 89-94% | nih.gov |

| Microwave irradiation | Aromatic/heteroaromatic amines, sulfonamides | Acetic acid or water, 120-150 °C | Excellent | arkat-usa.org |

Piloty-Robinson and Barton-Zard Reactions

The Piloty-Robinson pyrrole synthesis offers a direct route to 3,4-disubstituted pyrroles, which could be a strategic pathway for introducing substituents at these positions before further modification. tandfonline.com This reaction involves the thermal, acid-catalyzed rearrangement of ketazine derivatives. tandfonline.comresearchgate.net Initially reported by Oskar Piloty in 1910, the reaction was later expanded by the Robinsons. tandfonline.com The mechanism involves a buchler-gmbh.combuchler-gmbh.com-sigmatropic rearrangement of the protonated azine. wikipedia.org While the classical method often required high temperatures, modern variations have been developed, including the use of microwave irradiation to significantly reduce reaction times and improve yields. nih.gov

The Barton-Zard pyrrole synthesis , first reported in 1985, is another powerful tool for constructing the pyrrole ring. wikipedia.orgrsc.org This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate under basic conditions. buchler-gmbh.comwikipedia.orgsynarchive.com The mechanism proceeds through a Michael-type addition, followed by cyclization and elimination of the nitro group. wikipedia.orgallaboutchemistry.net A key advantage of this method is its ability to directly introduce an ester functionality at the C3 position, which could be a precursor to the alaninyloxy group. The reaction is versatile and has been used in the synthesis of various polypyrroles. wikipedia.org

Table 2: Comparison of Piloty-Robinson and Barton-Zard Reactions

| Feature | Piloty-Robinson Synthesis | Barton-Zard Synthesis |

| Starting Materials | Two equivalents of an aldehyde/ketone and hydrazine. researchgate.netwikipedia.org | A nitroalkene and an α-isocyanide. wikipedia.org |

| Key Intermediate | Di-imine (azine). wikipedia.org | α-isocyanoacetate enolate. wikipedia.org |

| Core Mechanism | buchler-gmbh.combuchler-gmbh.com-sigmatropic rearrangement. wikipedia.org | Michael addition followed by 5-endo-dig cyclization. wikipedia.org |

| Substitution Pattern | Primarily yields 3,4-disubstituted pyrroles. tandfonline.com | Can provide access to variously substituted pyrroles. allaboutchemistry.net |

| Key Advantage | Direct route to symmetrically substituted pyrroles. nih.gov | Allows for the synthesis of pyrroles with ester functionality. wikipedia.org |

Modern Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and have been extensively applied to the construction of aryl-substituted heterocycles, including phenylpyrroles.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds. researchgate.netyoutube.com It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. youtube.com This reaction is particularly well-suited for the synthesis of 5-phenylpyrroles.

The synthesis of the 5-phenylpyrrole core of the target molecule can be efficiently achieved by coupling a 5-halopyrrole derivative with phenylboronic acid. The reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the reagents. researchgate.net The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the halopyrrole, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired phenylpyrrole and regenerate the active catalyst. youtube.com The choice of ligand on the palladium catalyst is crucial for achieving high yields and can influence the reactivity and selectivity of the reaction. researchgate.net

Beyond the Suzuki-Miyaura reaction, other cross-coupling strategies have been developed to forge the aryl-pyrrole bond. These include the Negishi (using organozinc reagents), Stille (using organotin reagents), and Hiyama (using organosilicon reagents) couplings. scispace.com Direct C-H arylation has also emerged as a powerful, atom-economical alternative that avoids the pre-functionalization of the pyrrole ring with a halide. researchgate.net

Table 3: Overview of Cross-Coupling Reactions for Aryl-Pyrrole Bond Formation

| Reaction Name | Organometallic Reagent | Key Advantages |

| Suzuki-Miyaura | Organoboron compounds | Mild conditions, high functional group tolerance, commercially available reagents. researchgate.net |

| Negishi | Organozinc compounds | High reactivity, useful for sterically hindered substrates. scispace.com |

| Stille | Organotin compounds | Tolerant of a wide range of functional groups. |

| Hiyama | Organosilicon compounds | Low toxicity of silicon byproducts. |

| Direct C-H Arylation | Not required (uses C-H bond) | Atom-economical, avoids pre-functionalization. researchgate.net |

Green Chemistry Approaches in Pyrrole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, in line with the principles of green chemistry. benthamdirect.com This includes the use of eco-friendly catalysts, safer solvents, and energy-efficient reaction conditions. rsc.org

The development of sustainable catalysts for pyrrole synthesis is an active area of research. researchgate.net This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as catalysts based on earth-abundant and non-toxic metals. rsc.org For instance, iridium-catalyzed reactions have been developed for the sustainable synthesis of pyrroles from secondary alcohols and amino alcohols, producing hydrogen gas as the only byproduct. nih.govdtu.dk

In the context of the Clauson-Kaas reaction, various greener protocols have been reported, such as using water as a solvent or employing microwave irradiation to reduce reaction times and energy consumption. arkat-usa.orgnih.gov Deep eutectic solvents, which are biodegradable and have low toxicity, have also been used as green reaction media for this synthesis. beilstein-journals.org Furthermore, iron-catalyzed cascade reactions have been developed for the synthesis of pyrroles from nitroarenes, utilizing green reductants like formic acid or molecular hydrogen. rsc.org These approaches not only reduce the environmental impact of the synthesis but can also offer improved selectivity and efficiency. rsc.org

Solvent-Free and Alternative Solvent Systems (e.g., Water, Ionic Liquids)

The development of green synthetic protocols for pyrrole synthesis has focused on minimizing or eliminating hazardous organic solvents. These approaches not only reduce environmental impact but can also offer improved reaction rates and simpler workup procedures.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. researchgate.net For the Paal-Knorr synthesis of N-substituted pyrroles, commercially available and reusable aluminas have been successfully employed under solvent-free conditions, yielding good results and high selectivity. mdpi.com These reactions often proceed by heating a mixture of a 1,4-dicarbonyl compound and a primary amine with a solid acid catalyst. mdpi.com Another approach involves using zirconium chloride as a catalyst under solvent-free conditions, often accelerated by ultrasound. capes.gov.br Mechanochemistry, through high-speed vibration milling, has also been shown to facilitate pyrrole synthesis without the need for solvents, offering advantages in reduced energy consumption and lower E-factor (Environmental Factor) values compared to traditional solution-based methods. researchgate.net

Water as a Solvent: Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal medium for green chemistry. mobt3ath.com The Paal-Knorr condensation has been effectively performed in water, sometimes at boiling temperatures, without the need for any acid catalysts. researchgate.net This method has been used to synthesize N-substituted 2,5-dimethyl pyrroles from hexa-2,5-dione and various primary amines in good to excellent yields. researchgate.net Iron(III) chloride has also been used as a catalyst for the Paal-Knorr condensation in water under mild conditions. organic-chemistry.org In some cases, carbon dioxide is bubbled through an aqueous reaction mixture to generate carbonic acid in situ, which is a weak acid sufficient to catalyze the reaction. utrgv.edu Three-component reactions involving arylglyoxals, 1,3-diketones, and enaminoketones have also been successfully conducted in water or water-ethanol mixtures to produce polyfunctionalized pyrroles. nih.gov

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. researchgate.netconsensus.app The ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO4) has been utilized as both a catalyst and a reaction medium for the condensation of 1,4-diketones with amines to form polysubstituted pyrroles. znaturforsch.com This method is effective for a wide range of substrates, including those with carboxylic acid functionalities. znaturforsch.com Similarly, 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate ([HMIM]HSO4) has been shown to be an efficient catalyst for the Paal-Knorr reaction, particularly when combined with ultrasonic irradiation. researchgate.net

Table 1: Comparison of Alternative Solvent Systems for Pyrrole Synthesis

| Method | Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free | CATAPAL 200 (Alumina) | 2,5-Hexanedione (B30556), various amines | 60 °C, 30-180 min | 50-98% | mdpi.com |

| Solvent-Free | N-Bromosuccinimide (NBS) | 2,5-Hexanedione, primary amines | Microwave irradiation | High | pensoft.net |

| Water | None | Hexa-2,5-dione, various amines | Boiling water | Good to Excellent | researchgate.net |

| Water | Iron(III) chloride | 2,5-Dimethoxytetrahydrofuran, amines | Mild | Good to Excellent | organic-chemistry.org |

| Ionic Liquid | [bmim]HSO4 | 1,4-Diketones, aniline | 80 °C, 1-2 h | 85-95% | znaturforsch.com |

| Ionic Liquid | [HMIM]HSO4 | 2,5-Hexanedione, amines | Ultrasound, Room Temp. | High | researchgate.net |

Microwave-Assisted and Ultrasound-Mediated Syntheses

To accelerate reaction rates and improve yields, alternative energy sources like microwave irradiation and ultrasound have been applied to the synthesis of pyrrole derivatives. These techniques often lead to significantly shorter reaction times compared to conventional heating. researchgate.net

Microwave-Assisted Synthesis: Microwave heating has been widely adopted in organic synthesis due to its efficiency in rapidly heating reaction mixtures. researchgate.net In the context of pyrrole synthesis, microwave irradiation has been used to drive Paal-Knorr condensations, often under solvent-free conditions or in green solvents like water or ethanol. pensoft.netresearchgate.net For example, N-substituted pyrroles have been synthesized from 2,5-hexanedione and primary amines using N-bromosuccinimide as a catalyst under solvent-free microwave conditions. pensoft.net Multi-component reactions, such as the synthesis of substituted pyrrole derivatives from sodium diethyl oxaloacetate, aromatic aldehydes, and primary amines, have also been successfully performed using microwave assistance, providing good yields. rsc.org The use of microwave heating can dramatically reduce reaction times from hours to minutes. pensoft.net

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. The formation, growth, and collapse of bubbles in the liquid generate localized high temperatures and pressures, enhancing reaction rates. mobt3ath.com A straightforward synthesis of substituted pyrroles has been achieved using a zirconium chloride-catalyzed Paal-Knorr reaction under ultrasound irradiation and solvent-free conditions, resulting in excellent yields and short reaction times. capes.gov.br Ultrasound has also been employed in aqueous media for the synthesis of highly substituted pyrroles. mobt3ath.comresearchgate.net For instance, the dimerization of 1,3-dicarbonyl compounds, a key step for creating the 1,4-dicarbonyl precursor for the Paal-Knorr reaction, is significantly accelerated by ultrasound in water. mobt3ath.com

Table 2: Energy-Assisted Methods for Pyrrole Synthesis

| Energy Source | Catalyst/Conditions | Reaction Type | Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave | Ruthenium catalyst | Multicomponent synthesis | 10-16 min | Good to Excellent | rsc.org |

| Microwave | N-Bromosuccinimide / Solvent-free | Paal-Knorr | Short | High | pensoft.net |

| Microwave | Acetic acid or water | Clauson-Kaas | Short | High | researchgate.net |

| Ultrasound | Zirconium chloride / Solvent-free | Paal-Knorr | 15-45 min | 82-95% | capes.gov.br |

| Ultrasound | Ceric ammonium nitrate (B79036) / Water | Dimerization of 1,3-dicarbonyls | Short | High | mobt3ath.com |

| Ultrasound | [HMIM]HSO4 (Ionic Liquid) | Paal-Knorr | Short | High | researchgate.net |

Photo- and Electrochemical Methods for Substituted Pyrroles

Photochemical and electrochemical methods offer sustainable and powerful alternatives for constructing substituted pyrroles, often proceeding under mild conditions with high selectivity. rsc.orgrsc.org

Photochemical Synthesis: Photocatalysis, particularly with visible light, provides a green approach to drive chemical transformations. rsc.org A metal-free, visible light-driven method for synthesizing highly substituted pyrroles has been reported using benzophenone (B1666685) as an accessible photocatalyst under solvent-free conditions. rsc.org This method involves a three-component reaction of primary amines, methyl acetoacetate, and carboxylic acids. rsc.orgrsc.org Another strategy involves the photocatalyst-free, visible-light-enabled synthesis from α-keto vinyl azides. rsc.org Intramolecular [2+2] cycloadditions of N-substituted 2-vinylphenylpyrroles have also been achieved photochemically to create complex, fused pyrrole systems. nih.gov

Electrochemical Synthesis: Electrosynthesis provides an alternative to chemical oxidants and reductants, using electricity to drive reactions. The electrochemical oxidation of N-substituted pyrroles can lead to the formation of conducting polymer films on the electrode surface. ibm.com However, methods have been developed to synthesize discrete pyrrole molecules. For example, an electrochemical method for synthesizing polysubstituted pyrroles from primary amines and 1,3-dicarbonyl compounds has been reported. rsc.org This process often uses an iodide salt as a mediator, where the iodide is anodically oxidized to facilitate the condensation and cyclization sequence. rsc.org The electrochemical oxidative cyclization of pre-formed enamines is another viable route to polysubstituted pyrroles. rsc.org

Installation of the N-Tosyl-L-alaninyloxy Functionality

Once the 3-hydroxy-5-phenylpyrrole (B15827) core is synthesized, the final key step is the installation of the N-Tosyl-L-alaninyloxy group. This involves the stereoselective preparation of the chiral amino acid derivative and its subsequent esterification to the pyrrole ring.

Stereoselective Synthesis of N-Tosyl-L-alanine Derivatives

The synthesis of the N-Tosyl-L-alanine moiety must preserve the stereochemistry of the starting L-alanine. This is typically achieved by reacting L-alanine with p-toluenesulfonyl chloride (TsCl) under basic conditions. The base neutralizes the HCl generated during the reaction and deprotonates the amino group, facilitating its nucleophilic attack on the sulfonyl chloride. The choice of base and solvent is crucial to prevent racemization of the chiral center.

The Pudovik reaction, which involves the nucleophilic addition of phosphites to imines, is a cornerstone for preparing α-aminophosphonates, which are analogues of α-amino acids. nih.gov Stereoselectivity in such syntheses can be achieved by using chiral starting materials (amines or aldehydes) to form a chiral imine, which then directs the nucleophilic attack. nih.gov For N-Tosyl-L-alanine, the chirality is already present in the starting material. The key is to maintain this stereointegrity throughout the tosylation and any subsequent activation steps required for esterification.

Esterification Chemistry at the Pyrrole C3 Position

The esterification of the hydroxyl group at the C3 position of the 5-phenylpyrrole ring with N-Tosyl-L-alanine requires standard coupling methods used in peptide synthesis or direct esterification protocols. The pyrrole ring is electron-rich, which can complicate reactions involving electrophilic reagents.

Common esterification methods include:

Carbodiimide-mediated coupling: Using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid of N-Tosyl-L-alanine, allowing it to be attacked by the C3-hydroxyl group of the pyrrole.

Activated Esters: The N-Tosyl-L-alanine can be pre-activated, for example, as an acid chloride or an anhydride. The acid chloride (N-Tosyl-L-alaninoyl chloride) can be prepared by treating the carboxylic acid with thionyl chloride or oxalyl chloride. This highly reactive species would then readily react with the pyrrole C3-hydroxyl.

Mitsunobu Reaction: This reaction allows for the formation of an ester from a primary or secondary alcohol and a carboxylic acid using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method proceeds with inversion of configuration at the alcohol's stereocenter, which is not a factor for the achiral C3 position of the pyrrole but is a mild and effective method for ester formation.

The synthesis of highly substituted pyrrole-3-carboxylic acids has been achieved via the Hantzsch reaction in a continuous flow system, where in situ hydrolysis of a tert-butyl ester was performed. nih.gov While this produces a carboxylic acid at C3, the reverse reaction—esterification—is the goal here. The principles of activating the carboxylic acid partner remain central.

Protection-Deprotection Strategies for Complex Synthetic Routes

The synthesis of a complex molecule like 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole often requires the use of protecting groups to mask reactive functionalities and ensure regioselectivity. researchgate.net

Pyrrole N-H Protection: The pyrrole N-H proton is acidic and the nitrogen can be nucleophilic. The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and unwanted electrophilic substitution. nih.gov Therefore, protecting the pyrrole nitrogen is often a critical first step.

Sulfonyl Groups: Electron-withdrawing groups like tosyl (Ts) or benzenesulfonyl are common for protecting the pyrrole nitrogen. They decrease the electron density of the ring, making it less prone to oxidation and allowing for more controlled functionalization. researchgate.net

Alkoxycarbonyl Groups: Groups like benzyloxycarbonyl (Cbz), fluorenylmethyloxycarbonyl (Fmoc), and trichloroethoxycarbonyl (Troc) are also used. nih.gov These groups can offer different reactivity and deprotection conditions compared to sulfonyl groups. For example, N-alkoxycarbonyl protection can enable specific acylation protocols. nih.gov

Other Groups: The 2-chloroethyl and 2-phenylsulfonylethyl groups are versatile protecting groups that can be removed under specific conditions. cdnsciencepub.com The pyrrole itself can act as a protecting group for primary amines, which can later be deprotected via ozonolysis to a formamide (B127407) without loss of optical purity. nih.gov

The choice of protecting group is critical. For the synthesis of the target molecule, a protecting group for the pyrrole nitrogen would be needed that is stable to the conditions of the C3-esterification and can be removed at the end of the synthesis without cleaving the newly formed ester bond. For example, a base-labile group might be chosen if the esterification is performed under acidic or neutral conditions. Conversely, an acid-labile group would be unsuitable if the subsequent steps require acid catalysis.

Comprehensive Functionalization and Derivatization Strategies

The structural framework of this compound presents multiple avenues for chemical modification to develop analogues with fine-tuned properties. These strategies can be systematically categorized based on the specific moiety being altered: the pyrrole ring, the 5-phenyl substituent, or the N-Tosyl-L-alanine side chain. Such derivatizations are crucial for exploring structure-activity relationships (SAR) and optimizing the compound's characteristics for various applications.

The pyrrole core is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The existing substituents on the this compound scaffold—the phenyl group at C5 and the acyloxy group at C3—govern the regioselectivity of subsequent reactions. The C2 and C4 positions are the primary sites for functionalization. The electron-donating character of the pyrrole nitrogen atom strongly activates the ring, particularly at the adjacent C2 and C5 positions. Since C5 is blocked, the C2 position is the most probable site for electrophilic attack.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups.

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a mild base. These halogenated intermediates are valuable precursors for further diversification through cross-coupling reactions.

Nitration: Under carefully controlled conditions, using reagents such as nitric acid in acetic anhydride, a nitro group can be introduced. The nitro group can subsequently be reduced to an amine, providing a handle for further amide or sulfonamide formation.

Sulfonylation: As demonstrated in the synthesis of 1-phenyl-3-tosyl-1H-pyrrole, direct sulfonylation of a phenylpyrrole core is feasible using tosyl chloride in the presence of a promoter like zinc oxide, yielding a mixture of 2- and 3-substituted isomers. mdpi.com For the target molecule, with the C3 and C5 positions occupied, sulfonylation would be expected to occur at the C2 or C4 positions.

C-H Arylation: Modern palladium-catalyzed direct C-H arylation techniques offer a powerful method for introducing additional aryl or heteroaryl groups onto the pyrrole ring without prior halogenation. rsc.org

The table below summarizes potential regioselective modifications of the pyrrole ring.

| Reaction Type | Reagent(s) | Potential Functional Group | Expected Regioselectivity |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | -Br | C2 > C4 |

| Chlorination | N-Chlorosuccinimide (NCS), CH₂Cl₂ | -Cl | C2 > C4 |

| Nitration | HNO₃, Acetic Anhydride | -NO₂ | C2 |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | -C(O)R | C2 |

| Vilsmeier-Haack Formylation | POCl₃, DMF | -CHO | C2 |

Modification of the 5-phenyl group offers a route to modulate properties such as lipophilicity, solubility, and potential intermolecular interactions. Key strategies focus on functionalizing the phenyl ring, typically through electrophilic aromatic substitution or modern cross-coupling reactions.

A highly effective strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.org This approach would necessitate the synthesis of the pyrrole core from a pre-functionalized benzene (B151609) derivative, for example, starting with a bromo-substituted aniline to create a 5-(bromo-phenyl)pyrrole intermediate. This halogenated analogue can then be coupled with a wide array of boronic acids or boronic esters to introduce diverse substituents. nih.govmdpi.com

Another powerful technique is Directed ortho Metalation (DoM). wikipedia.orgorganic-chemistry.orgbaranlab.org In this method, a directing metalation group (DMG) on the phenyl ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While the parent compound lacks a classical DMG on the phenyl ring, the pyrrole N-H itself can potentially act as a directing group under specific conditions. However, a more reliable approach would be to introduce a DMG (e.g., methoxy, amide) onto the phenyl ring during synthesis, which can later be used to direct functionalization.

The table below illustrates the potential for diversification of a hypothetical 5-(4-bromophenyl) analogue using the Suzuki-Miyaura coupling reaction.

| Boronic Acid/Ester (R-B(OR')₂) | Catalyst/Base | Resulting Substituent (R) | Reference Reaction Type |

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Phenyl | Suzuki Coupling mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Methoxyphenyl | Suzuki Coupling nih.gov |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Thienyl | Suzuki Coupling nih.gov |

| Methylboronic acid | CataXCium A Pd G3, K₂CO₃ | Methyl | Suzuki Coupling nih.gov |

| Vinylboronic acid pinacol (B44631) ester | CataXCium A Pd G3, K₂CO₃ | Vinyl | Suzuki Coupling nih.gov |

The N-Tosyl-L-alanine ester portion of the molecule is rich in opportunities for modification, allowing for systematic variation of the amino acid, the N-protecting group, and the ester linker.

Amino Acid Diversification: The L-alanine residue can be readily substituted with other natural or non-natural amino acids. This allows for the exploration of steric and electronic requirements, as well as the introduction of new functional groups (e.g., hydroxyl from serine, carboxyl from aspartic acid, or a different alkyl side chain from valine or leucine). The synthesis would follow the same general pathway, starting from the desired N-protected amino acid.

N-Protecting Group Modification: The N-tosyl (Ts) group is a stable sulfonamide but can be replaced with other groups to alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. Alternative sulfonyl chlorides can be used to prepare different N-sulfonyl derivatives. Furthermore, the entire sulfonamide functionality can be replaced with more common amine protecting groups used in peptide chemistry, such as carbamates like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). iris-biotech.decreative-peptides.com These groups have well-established protocols for introduction and offer different chemical stabilities. wikipedia.org

Linker Chemistry Modification: The ester linkage between the pyrrole and the amino acid moiety is potentially liable to hydrolysis by esterases. Modifying this linker is a key strategy for improving stability and tuning the release profile of the active moieties. A common bioisosteric replacement for an ester is a more stable amide bond. mdpi.comresearchgate.net This could be achieved by synthesizing a 3-amino-5-phenylpyrrole intermediate and coupling it with N-Tosyl-L-alanine. Other linker types, such as ethers or stable C-C bonds, could also be explored through multi-step synthetic sequences.

The following tables summarize options for diversifying this part of the molecule.

Table 2.4.3.1: Alternative N-Protecting Groups for the Alanine (B10760859) Moiety

| Protecting Group | Abbreviation | Structure | Key Features & Cleavage Conditions |

|---|---|---|---|

| p-Toluenesulfonyl | Ts | CH₃-C₆H₄-SO₂- | Very stable; removed by strong reducing agents (e.g., Na/liquid NH₃). wikipedia.org |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-C(O)- | Stable to base; removed by strong acid (e.g., TFA). creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁-O-C(O)- | Stable to acid; removed by mild base (e.g., piperidine). creative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅-CH₂-O-C(O)- | Removed by catalytic hydrogenation (H₂/Pd). |

Table 2.4.3.2: Alternative Linker Chemistries

| Original Linker | Proposed Alternative | General Structure | Rationale / Properties |

|---|---|---|---|

| Ester | Amide | Pyrrole-NH-C(O)-Alanine | Increased hydrolytic stability; alters H-bonding. mdpi.com |

| Ester | Reverse Amide | Pyrrole-C(O)-NH-Alanine | Different synthetic access; altered geometry and properties. organic-chemistry.org |

| Ester | Ether | Pyrrole-O-CH₂-Alanine | Increased stability; loss of carbonyl acceptor. |

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Complete Structural Assignment and Stereochemical Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity and the retained stereochemistry of the L-alanine moiety.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. Each set of chemically non-equivalent protons appears as a resonance with a specific chemical shift (δ), multiplicity (splitting pattern), and integration value corresponding to the number of protons. The expected signals for the compound are detailed in Table 1. The broad singlet for the pyrrole (B145914) N-H proton at a downfield shift (typically >10 ppm) is characteristic, while the aromatic protons of the phenyl and tosyl groups resonate between 7 and 8 ppm. The alanine (B10760859) methine (CH) proton's coupling to the adjacent methyl protons results in a characteristic quartet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line, confirming the presence of 20 carbon atoms in the structure. The chemical shifts are indicative of the carbon's local electronic environment, with the ester carbonyl carbon appearing significantly downfield.

2D NMR Spectroscopy: To definitively link the proton and carbon assignments, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming, for instance, the relationship between the alanine CH and its adjacent CH₃ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs, allowing for the unambiguous assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments, such as connecting the alanine carbonyl to the pyrrole ring via the ester oxygen.

The preservation of the L-alanine stereocenter is confirmed by the single set of resonances observed in the NMR spectra, indicating the presence of a single diastereomer.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound Data is predicted based on established chemical shift principles and analysis of analogous structures.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrole N-H | > 10.0 | br s | 1H |

| Phenyl H (ortho) | 7.6 - 7.8 | d | 2H |

| Phenyl H (meta, para) | 7.2 - 7.5 | m | 3H |

| Tosyl Aromatic H | 7.3 - 7.8 | d, d (AA'BB' system) | 4H |

| Pyrrole H-4 | 6.7 - 6.9 | t or dd | 1H |

| Pyrrole H-2 | 6.2 - 6.4 | t or dd | 1H |

| Sulfonamide N-H | ~5.5 - 6.5 | d | 1H |

| Alanine α-CH | 4.1 - 4.3 | q | 1H |

| Tosyl CH₃ | 2.3 - 2.5 | s | 3H |

| Alanine β-CH₃ | 1.3 - 1.5 | d | 3H |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition and probing the structural integrity of the title compound. By providing a highly accurate mass measurement, HRMS validates the molecular formula, C₂₀H₂₀N₂O₄S.

Using a soft ionization technique such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. The experimentally measured mass-to-charge ratio (m/z) is compared to the theoretically calculated exact mass, with a deviation of less than 5 ppm considered confirmatory.

Molecular Formula: C₂₀H₂₀N₂O₄S

Molecular Weight: 384.45 g/mol

Calculated Exact Mass [M+H]⁺: 385.1217

Expected HRMS Result: m/z = 385.1217 ± 0.0019

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments provide further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern reveals characteristic losses of key structural motifs.

Table 2: Predicted Key Fragmentation Pathways in ESI-MS/MS

| Fragment m/z | Lost Neutral Fragment | Structure of Fragment Ion |

| 230.09 | C₇H₇SO₂ | [M+H - Tosyl]⁺ |

| 171.05 | C₁₁H₁₀N₂O₂S | [Tosyl-Alanine]⁺ |

| 155.02 | C₉H₉NO₂ | [Pyrrole-Phenyl]⁺ |

| 91.05 | C₁₄H₁₅N₂O₄S | [Tosyl]⁺ |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum provides direct evidence for the presence of the ester, sulfonamide, and pyrrole functionalities.

The key diagnostic absorptions are the strong stretching vibration of the ester carbonyl (C=O) group, and the strong, characteristic symmetric and asymmetric stretches of the sulfonyl (S=O) group. The N-H stretches of the pyrrole and the sulfonamide are also prominent.

Table 3: Characteristic IR Absorption Frequencies Data is based on established group frequency correlations.

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Assignment |

| Pyrrole N-H stretch | 3400 - 3100 | Medium-Strong | N-H stretching vibration |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Phenyl & Tosyl ring C-H stretches |

| Aliphatic C-H stretch | 2980 - 2850 | Medium | Methyl group C-H vibrations |

| Ester C=O stretch | 1760 - 1735 | Strong | Ester carbonyl stretching |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong | Aromatic ring C=C stretches |

| Sulfonyl S=O stretch (asymmetric) | 1350 - 1320 | Strong | Tosyl SO₂ asymmetric stretch |

| Sulfonyl S=O stretch (symmetric) | 1170 - 1150 | Strong | Tosyl SO₂ symmetric stretch |

| Ester C-O stretch | 1280 - 1200 | Strong | C-O ester linkage stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. The spectrum is dominated by absorptions arising from the extensive system of conjugated π-electrons.

The primary chromophores in the molecule are the phenyl group, the tosyl group, and the pyrrole ring. The direct conjugation between the phenyl and pyrrole rings creates a larger delocalized system that absorbs light at a longer wavelength (a bathochromic shift) compared to the individual, unconjugated chromophores. The spectrum is expected to show strong absorptions corresponding to π→π* transitions. The lone pairs on the nitrogen and oxygen atoms could also participate in weaker, often obscured, n→π* transitions. The analysis of the absorption maxima (λmax) and molar absorptivity (ε) helps to characterize the electronic nature of the conjugated phenylpyrrole core.

X-ray Crystallography for Precise Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography offers the most definitive and precise information about the three-dimensional structure of this compound in the solid state. This technique confirms the molecular connectivity and absolute stereochemistry and reveals detailed insights into bond lengths, bond angles, and torsional angles.

Chiral Chromatography (HPLC, GC) for Assessment of Enantiomeric Purity and Isomeric Ratios

Since the synthesis of the title compound incorporates the chiral L-alanine building block, it is crucial to assess the enantiomeric purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this analysis. yakhak.orgsigmaaldrich.com

The method involves separating the desired (S)-enantiomer from its potential (R)-enantiomer, which could arise from racemization during the synthesis or from impurities in the starting materials. This separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) phenylcarbamates. yakhak.orgresearchgate.net

The two enantiomers interact diastereomerically with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. A UV detector is typically used to monitor the column eluent. The enantiomeric excess (% ee) is determined by comparing the integrated peak areas of the two enantiomers, providing a quantitative measure of the stereochemical purity of the compound. This analysis is critical for applications where stereochemistry dictates biological activity. chromatographytoday.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. While specific DFT studies on 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole are not extensively documented in publicly available literature, the methodologies can be understood from studies on analogous compounds like 2-phenylpyrrole. scispace.comresearchgate.net These calculations typically involve optimizing the molecule's geometry and then computing various electronic properties. For instance, a systematic theoretical study on 2-phenylpyrrole (PhPy) was conducted using methods such as DFT and Møller-Plesset perturbation theory (MP2) to analyze its neutral and charged states. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. chemrxiv.org In a study on novel Keap1 inhibitors, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute electronic properties, where a smaller ΔE value was associated with higher reactivity. chemrxiv.org For this compound, the HOMO would likely be distributed over the electron-rich pyrrole (B145914) and phenyl rings, while the LUMO might be centered on areas that can accept electron density. The specific energies and localizations would be influenced by the tosyl and alaninyloxy substituents.

Table 1: Illustrative Frontier Molecular Orbital Data from a Hypothetical DFT Study

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| ΔE (LUMO-HOMO) | Energy Gap | 4.7 |

Note: These values are illustrative and not from a published study on the title compound.

The pyrrole ring is an aromatic heterocycle where the nitrogen atom's lone pair participates in the aromatic sextet. mdpi.com DFT calculations can map the electrostatic potential (ESP) to visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.

Aromaticity can be assessed computationally through various indices, including bond length alternation (BLA). A smaller BLA value, indicating more uniform bond lengths within the ring, suggests a higher degree of aromaticity. scispace.com In studies of 2-phenylpyrrole, it was found that electric charging leads to significant changes in geometry and bond length alternation in both the pyrrole and phenyl rings compared to the neutral state. researchgate.net For this compound, the substituents would modulate the electron density and aromatic character of the pyrrole core.

Quantum chemical methods can predict spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra. For the related 2-phenylpyrrole, simulated absorption spectra based on TD-DFT calculations have been shown to be in acceptable agreement with experimental data. researchgate.net Such calculations for this compound would help in assigning the experimentally observed spectral bands to specific electronic transitions and vibrational modes within the molecule. For example, the characteristic stretches of the S=O bonds in the tosyl group and the C=O bond in the ester linkage could be predicted and compared with FT-IR data. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method is crucial for understanding the potential biological activity of a compound.

Experimental studies have shown that this compound is a substrate for human leukocyte elastase (HLE), also known as human neutrophil elastase (HNE). nih.gov This enzyme is a well-established therapeutic target for inflammatory diseases. nih.gov Therefore, HLE is a primary putative binding target for this compound. Molecular docking studies would aim to place the this compound molecule into the active site of HLE. The active site of HLE is known to have key amino acid residues, such as HIS A:57, which are major contributors to protein-ligand interactions. nih.gov Docking simulations would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the enzyme's active site residues, explaining the substrate specificity.

Table 2: Potential Interactions of this compound with HLE Active Site (Hypothetical)

| Ligand Functional Group | HLE Residue | Interaction Type |

|---|---|---|

| Ester carbonyl (C=O) | Serine (Ser) | Hydrogen Bond |

| Tosyl group (SO2) | Valine (Val) | Hydrophobic Interaction |

| Phenyl ring | Phenylalanine (Phe) | π-π Stacking |

| Pyrrole N-H | Histidine (His) | Hydrogen Bond |

Note: This table is illustrative, based on known HLE-inhibitor interactions, and does not represent published data for the title compound.

The reliability of molecular docking depends on the chosen protocol and scoring function, which estimates the binding affinity. To validate and optimize these parameters, computational results are often correlated with experimental data. For a series of related compounds, one could perform docking studies and then compare the calculated binding energies with experimentally determined inhibition constants (e.g., IC50 or Ki). A strong correlation would validate the docking protocol. In studies of novel pyrrole-based inhibitors for enzymes like COX-2, docking results were found to be in accordance with in vitro inhibitory activities. nih.gov Similarly, for HLE inhibitors, various phytochemicals were screened using molecular docking, and the top candidates were then validated through in vitro assays, showing the predictive power of the optimized computational approach. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations offer a powerful computational microscope to study the dynamic behavior of this compound and its complex with a biological target over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, binding stability, and the kinetics of binding and unbinding events. youtube.com

An MD simulation of the this compound-protein complex, initiated from a promising docking pose, can reveal the stability of the predicted interactions. Key analyses would include monitoring the RMSD of the ligand and protein to assess conformational stability, and the root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions that may be important for binding. Furthermore, the simulation can elucidate the role of water molecules in mediating protein-ligand interactions.

Advanced MD techniques, such as steered molecular dynamics (SMD) or umbrella sampling, could be employed to investigate the energetics of the binding process and estimate the binding free energy. These methods provide a more quantitative understanding of the ligand's affinity and residence time at the binding site, which are critical parameters for drug efficacy. A simulation of 300 nanoseconds or longer would be typical to observe significant conformational events and ensure adequate sampling of the system's dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Efficacy and Selectivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govneliti.com For a compound like this compound, QSAR studies could be instrumental in designing analogs with improved potency and selectivity. nih.gov

A hypothetical QSAR study on a series of this compound derivatives might involve the following:

Dataset: A series of analogs with variations in the phenyl ring and the tosyl group, along with their experimentally determined inhibitory concentrations (e.g., IC₅₀) against a specific target.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated, including 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape indices, electrostatic potentials). nih.govresearchgate.net

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model would be developed to correlate a subset of the calculated descriptors with the observed biological activity. nih.gov

For instance, a resulting QSAR model might indicate that electron-withdrawing substituents on the phenyl ring and a smaller, less bulky group in place of the tosyl moiety could enhance the inhibitory activity. Such insights would provide valuable guidance for the synthesis of new, more potent derivatives. acs.org

Hypothetical QSAR Model for Pyrrole Derivatives

| Descriptor | Coefficient | Contribution to Activity |

|---|---|---|

| Intercept | 2.5 | Baseline Activity |

| LogP | 0.45 | Increased lipophilicity is favorable |

| Molecular Weight | -0.01 | Lower molecular weight is slightly favorable |

| Dipole Moment | 0.15 | Higher dipole moment enhances activity |

| Number of H-bond Donors | 0.8 | Increased H-bond donors are favorable |

This interactive table presents a hypothetical QSAR model, illustrating how different molecular descriptors could influence the biological activity of a series of compounds related to this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Early-Stage Lead Optimization

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and toxicological properties of a lead compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides a rapid and cost-effective means to predict these properties based on the chemical structure of a molecule like this compound. nih.govaudreyli.com

A variety of computational models, often based on large datasets of experimental results, can predict a wide range of ADMET properties. researchgate.netnih.gov For this compound, an in silico ADMET assessment would likely predict parameters such as:

Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier penetration.

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Likelihood of renal or biliary excretion.

Toxicity: Predictions of potential cardiotoxicity (e.g., hERG blockage), hepatotoxicity, and mutagenicity. nih.gov

These predictions help in identifying potential liabilities of the compound at an early stage, allowing for structural modifications to improve its drug-like properties before significant resources are invested in its development.

Illustrative In Silico ADMET Profile for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Blockage | Low Risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

This interactive table provides an example of an in silico ADMET profile for this compound, highlighting key predicted pharmacokinetic and toxicity properties.

Biological Activity and Mechanistic Investigations of 3 N Tosyl L Alaninyloxy 5 Phenylpyrrole and Analogues

Elucidation of Detailed Mechanism of Action

Without experimental data on the biological activity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, any discussion of its mechanism of action remains speculative.

No molecular docking or crystallography studies have been published for this compound to elucidate its binding mode with any biological target. However, molecular modeling studies on analogous compounds can provide insights into how the phenylpyrrole scaffold might interact with enzyme active sites.

For example, molecular docking of various polysubstituted pyrrole (B145914) compounds into the colchicine (B1669291) binding site of tubulin highlighted the importance of hydrophobic interactions, with hydrogen bonds serving to anchor the ligands. nih.gov In another study, docking of pyrrole-based hydrazones into the MAO-B active site suggested that a key interaction involves π–π stacking between the pyrrole ring and aromatic residues like Tyrosine (Tyr398) in the enzyme's active site. mdpi.com Similarly, modeling of pyrrole derivatives as InhA inhibitors showed hydrogen bonding interactions involving carbonyl and hydrazide moieties with the enzyme's active site residues. mdpi.com These studies underscore the versatility of the pyrrole scaffold in forming various non-covalent interactions within protein binding pockets.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methyl-3-phenylpyrrole |

| 1-Methyl-3-(4-trifluoromethylphenyl)pyrrole |

| Acetylcholine |

| Dopamine |

| Fludioxonil |

| N-Methyl-2-phenylmaleimide |

Kinetic and Thermodynamic Characterization of Target Engagement

The primary biological target identified for this compound and its close analogues is human leukocyte elastase (HLE), a serine protease. nih.gov Kinetic studies have been crucial in elucidating the nature of this interaction. Research on the tosylalanine ester of 3-hydroxy-5-phenylpyrrole (B15827) (Tos-Ala-OPPy), a structurally similar analogue, has provided significant insights into the enzyme-substrate kinetics. nih.gov

The hydrolysis of Tos-Ala-OPPy by HLE has been characterized, and the kinetic constants determined. These studies indicate that Tos-Ala-OPPy is a highly reactive substrate for HLE. nih.gov The efficiency of the enzymatic hydrolysis, represented by the specificity constant (kcat/KM), was found to be significantly enhanced in the presence of decanol, reaching a value of 10⁷ M⁻¹s⁻¹, which approaches the diffusion-controlled limit. nih.gov This suggests a highly efficient interaction between the compound and the enzyme's active site. Kinetic analyses have also revealed that the deacylation step is the rate-limiting factor in the HLE-catalyzed hydrolysis of this class of substrates. nih.gov

While detailed thermodynamic data (e.g., Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)) for the binding of this compound to HLE are not extensively documented in the available literature, the high kcat/KM value suggests a favorable binding interaction. The efficiency of an inhibitor's association with an enzyme and the stability of the resulting enzyme-inhibitor complex are critical determinants of its potency. nih.gov

Table 1: Kinetic Data for the HLE-Catalyzed Hydrolysis of an Analogous Substrate

| Compound | Enzyme | Kinetic Parameter | Value | Conditions | Reference |

|---|---|---|---|---|---|

| Tos-Ala-OPPy | Human Leukocyte Elastase (HLE) | kcat/KM | 10⁷ M⁻¹s⁻¹ | In the presence of decanol | nih.gov |

Pathway Analysis and Cellular Effects

The biological activity of this compound is intrinsically linked to its interaction with human leukocyte elastase (HLE). HLE is a key protease involved in various physiological and pathological processes, including inflammation, immune response, and tissue remodeling. nih.govekb.eg Therefore, inhibition of HLE by this compound or its analogues can be expected to modulate these pathways.

HLE released by neutrophils during inflammation can degrade components of the extracellular matrix. nih.gov A direct cellular effect of HLE is the induction of keratinocyte proliferation. nih.gov In vitro studies on murine keratinocyte cell lines and in vivo studies on mice have shown that HLE can induce significant, concentration-dependent epidermal hyperproliferation. nih.gov This effect was abolished by the addition of elastase inhibitors, indicating that compounds like this compound, by inhibiting HLE, could potentially prevent this hyperproliferative response. nih.gov

Furthermore, serine protease inhibitors (serpins), the endogenous regulators of proteases like HLE, play a critical role in maintaining cellular homeostasis. mdpi.com Studies on SERPINA-1, a natural HLE inhibitor, have shown that its overexpression can lead to the inhibition of cell proliferation in a lymphoblastoid cell model. mdpi.com This anti-proliferative effect was correlated with the modulation of the expression of several genes, including Interleukin-6 (IL-6), Furin, and NSD2, which are involved in inflammation, protein processing, and epigenetic regulation. mdpi.com This suggests that inhibition of HLE may trigger downstream signaling pathways that regulate cell growth and inflammation. mdpi.com The complexity of these interactions suggests that effective therapeutic interventions may require agents that can disrupt the cycle of proteolysis and inflammation. mdpi.com

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrrole-based compounds is highly dependent on their structural features. nih.govatsjournals.org Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of these molecules as enzyme inhibitors.

Impact of Pyrrole Ring Substituents on Biological Potency and Selectivity

The pyrrole ring serves as a versatile scaffold for a wide range of bioactive compounds. nih.govatsjournals.org For a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines developed as cyclin-dependent kinase (CDK) inhibitors, the substitution pattern on the pyrrole was critical for activity. nih.gov While specific SAR studies on the pyrrole ring of this compound concerning HLE inhibition are limited, general principles suggest that modifications at this core can significantly influence target engagement. For other classes of pyrrole derivatives, such as those targeting lymphocyte-specific kinase, the nature and position of substituents on the pyrrole nucleus dictate the inhibitory potency. nih.gov In N-benzoylpyrazole inhibitors of elastase, the presence of methyl groups on the pyrazole (B372694) moiety was a key factor influencing inhibitory activity. nih.gov

Role of the N-Tosyl-L-alaninyloxy Group in Pharmacological Profile

The N-Tosyl-L-alaninyloxy group plays a crucial role in the interaction with the HLE active site. The L-alanine component mimics the natural substrate residues preferred by HLE, which often cleaves peptide bonds after small hydrophobic amino acids like alanine (B10760859) and valine. nih.gov A kinetic study comparing the N-tosyl (Tos) protected alanine ester (Tos-Ala-OPPy) with the N-carbobenzyloxy (Cbz) protected version (Cbz-Ala-OPPy) found that the tosylated compound was the more reactive substrate for HLE. nih.gov This indicates that the tosyl group is a favorable N-protecting group for recognition and catalysis by HLE compared to the Cbz group, likely due to its specific electronic and steric properties influencing the presentation of the alanine moiety to the enzyme's active site.

In Vitro Biological Activity Profiling